(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine
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Overview
Description
(S)-(7-Methyl-1,4-dioxaspiro[45]decan-7-yl)methanamine is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the reaction of a suitable diol with a ketone to form the spirocyclic acetal, followed by amination to introduce the methanamine group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the amine group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in understanding enzyme interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: A structurally similar compound with a ketone group instead of the methanamine group.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol: Another related compound with a hydroxyl group.
Uniqueness
(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine is unique due to its specific spirocyclic structure combined with the methanamine group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(7S)-7-methyl-1,4-dioxaspiro[4.5]decan-7-yl]methanamine |
InChI |
InChI=1S/C10H19NO2/c1-9(8-11)3-2-4-10(7-9)12-5-6-13-10/h2-8,11H2,1H3/t9-/m0/s1 |
InChI Key |
FEGBRDBAJBEBFN-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@]1(CCCC2(C1)OCCO2)CN |
Canonical SMILES |
CC1(CCCC2(C1)OCCO2)CN |
Origin of Product |
United States |
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